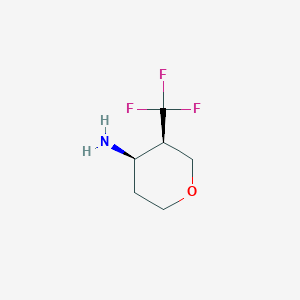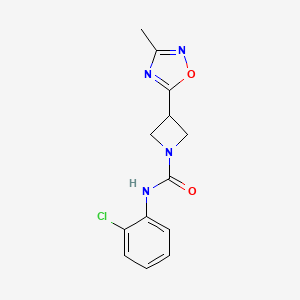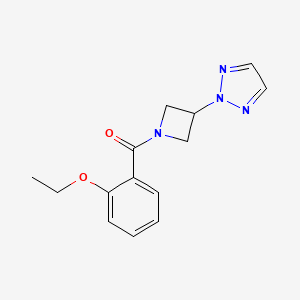![molecular formula C7H5ClN4O2 B2416710 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid CAS No. 1416222-83-7](/img/structure/B2416710.png)
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
概要
説明
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . A derivative of this compound has been identified as a potential agrochemical agent against the fungus Fusarium.
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves various synthetic approaches . One common method involves the reaction of 3-chloro-6-hydrazineylpyridazine with acetic acid at 80 °C for 3 hours .Molecular Structure Analysis
The molecular formula of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is C6H5ClN4. The InChI code is 1S/C6H5ClN4/c1-4-8-9-6-3-2-5 (7)10-11 (4)6/h2-3H,1H3 .Chemical Reactions Analysis
The chlorine at pyridazine carbon C-6 is more susceptible to nucleophilic substitution . The heat of formation magnitudes of the two possible products indicate that the one substituted at the methylene group at C-3 is energetically more stable .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59. It is a solid at room temperature and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .科学的研究の応用
Synthesis and Structural Characterization
Recent studies have focused on synthesizing pyridazine derivatives, including those related to "6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid," and analyzing their structures through experimental and theoretical methods. Sallam et al. (2021) detailed the synthesis of triazole pyridazine derivatives, employing NMR, IR, and mass spectral studies, with the structures confirmed by single crystal X-ray diffraction. These compounds exhibited considerable biological properties, such as anti-tumor and anti-inflammatory activities. Further DFT calculations provided insights into their HOMO-LUMO energy levels, energy gap, and quantum chemical parameters (Sallam et al., 2021).
Theoretical Analyses and Molecular Docking
In addition to experimental approaches, theoretical analyses have played a crucial role in understanding the properties of these compounds. Density functional theory (DFT) calculations and Hirshfeld surface analysis were employed to evaluate the intermolecular interactions and energy frameworks of these derivatives, aiding in the prediction of their stability and reactivity (Sallam et al., 2021). Moreover, molecular docking studies have been conducted to assess the potential biological activities of these compounds, such as their fungicidal properties against pathogens like Fusarium oxysporum (Sallam et al., 2022).
Biological Applications
Beyond theoretical and structural investigations, research has also delved into the biological implications of these compounds. Triazolo- and tetrazolopyridazine derivatives, including those related to "this compound," have been synthesized and shown to have hypotensive and heart rate activity, suggesting their potential as cardiovascular drugs (Katrusiak et al., 2001). Additionally, their antimicrobial and antifungal activities have been evaluated, indicating their potential in treating infections (Taha, 2008).
作用機序
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOJKPQFQTWZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)


![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)
![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)
![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)
